molecular formula C13H15N3O2 B5365967 1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B5365967
M. Wt: 245.28 g/mol
InChI Key: UIRKGHGSVYHMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a chemical compound supplied for research purposes exclusively. This product is not intended for diagnostic or therapeutic uses. Pyrazole carboxamide derivatives are a significant focus in medicinal chemistry due to their broad pharmacological potential. Specifically, structural analogues featuring pyrazole cores with methoxyphenyl and carboxamide substituents have been extensively investigated as key scaffolds in developing novel anticancer agents . These compounds are frequently explored for their ability to inhibit tubulin polymerization, a critical mechanism for halting cell division in proliferating cells . By binding to the colchicine site on tubulin, such compounds can disrupt microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis in cancer cell lines . The molecular structure of this compound, which includes a methoxyphenyl group, is often a critical pharmacophore for activity in this domain, as seen in related bioactive molecules . Researchers may utilize this compound as a valuable building block or intermediate in the synthesis of more complex heterocyclic hybrids, or as a reference standard in biological screening assays to study structure-activity relationships. FOR RESEARCH USE ONLY.

Properties

IUPAC Name

1-ethyl-N-(4-methoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-16-9-8-12(15-16)13(17)14-10-4-6-11(18-2)7-5-10/h4-9H,3H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRKGHGSVYHMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-methoxyaniline with ethyl formate under heating conditions. The reaction is carried out at 100°C for one hour, resulting in the formation of the desired product . The crystals formed are then filtered to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Coupling Reaction

The synthesis often involves reacting 1-ethyl-1H-pyrazole-3-carboxylic acid with 4-methoxyaniline using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) . This method is performed in dichloromethane under ambient conditions.

Reaction Conditions :

Reagent/AgentRole
DCCActivates carboxylic acid
DMAPCatalyst for coupling reaction
DichloromethaneSolvent

Alternative Routes

Other methods reported in pyrazole synthesis literature include:

  • Cyclocondensation of β-enamino diketones with arylhydrazines .

  • 1,3-Dipolar cycloaddition of diazo compounds with alkynyl bromides .

  • Trichloromethyl enone-based synthesis followed by methanolysis to introduce carboxylic acid groups .

Coupling Mechanism

The reaction proceeds via amide bond formation between the activated carboxylic acid and the amine group of 4-methoxyaniline. The DCC-mediated coupling involves intermediate formation of an O-acylisourea , which undergoes nucleophilic attack by the amine.

Key Steps :

  • Activation of carboxylic acid by DCC → O-acylisourea intermediate.

  • Nucleophilic attack by 4-methoxyaniline → Amide formation.

  • Release of dicyclohexylurea as a byproduct.

Alternative Pathways

For related pyrazole derivatives, mechanisms include:

  • Oxidative aromatization of pyrazoline intermediates to pyrazoles using oxidizing agents like iodine .

  • Copper-catalyzed cyclization of enaminones with hydrazines to form py

Scientific Research Applications

1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Pyrazole carboxamides exhibit significant diversity in their substituents, which directly influence their physicochemical and biological properties. Key analogs and their structural distinctions include:

Compound Name Key Substituents Biological Activity Reference
1-Ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide 4-Methoxyphenyl carboxamide, ethyl group at N1 Fungicidal, insecticidal
I-4 () Hexafluoro-2-methoxypropan-2-yl and 2-methylphenyl groups Enhanced fungicidal activity
I-2 () Perfluoropropan-2-yl and 2-methoxy-4-substituted phenyl Insecticidal potency
AM6538 () Piperidinyl carbamoyl, dichlorophenyl, and alkyne linker CB1 receptor antagonism (IC50: 0.139 nM)
515150-39-7 () Benzothiazolylphenyl and methyl group Undisclosed (structural analog)

Key Observations :

  • Fluorinated Groups : Compounds like I-4 and I-2 incorporate fluorine-rich substituents (e.g., hexafluoro, perfluoro), which enhance lipophilicity and metabolic stability, contributing to their pesticidal efficacy .
  • Receptor-Targeting Moieties: AM6538 and related cannabinoid receptor antagonists feature bulky aromatic groups (e.g., dichlorophenyl) and piperidinyl carbamoyl moieties, optimizing binding to CB1 receptors .

Key Observations :

  • Higher melting points (e.g., 99.8–100.9°C for the target compound) correlate with crystalline stability, advantageous for formulation in agrochemicals .
  • Fluorinated analogs (e.g., I-4) show distinct 13C NMR signals (e.g., JCF coupling constants), confirming fluorine substitution .
Neurological Targets
  • CB1 Receptor Antagonism: AM6538 and analogs () show sub-nanomolar IC50 values (e.g., 0.139 nM), driven by hydrophobic interactions with the receptor’s transmembrane domain .

Thermodynamic and Pharmacokinetic Properties

Property 1-Ethyl-N-(4-methoxyphenyl)-... AM6538 () 955573-84-9 ()
Molecular Weight 307.32 574.43 251.31
Calculated logP ~3.2 (estimated) 5.8 2.1
Solubility (aq. buffer) Low (hydrophobic substituents) Very low Moderate

Key Observations :

  • Higher logP values (e.g., AM6538: 5.8) correlate with CNS penetration, critical for neurological applications .
  • The target compound’s moderate logP (~3.2) balances agrochemical efficacy and environmental persistence .

Biological Activity

1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core, which is known for its versatility in biological applications. The presence of the ethyl and methoxy groups enhances its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activity. It may interact with various molecular targets, leading to significant pharmacological effects:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It binds to various receptors, potentially influencing signaling pathways associated with cancer and inflammation.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance, it demonstrated significant bactericidal activity against Staphylococcus species, highlighting its potential as an antimicrobial agent .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer effects across multiple cancer cell lines:

  • Cell Proliferation Inhibition : In vitro studies have shown that this compound inhibits cell proliferation in lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancer cells .
  • Mechanisms of Action : The compound's anticancer activity is linked to the inhibition of key cancer-related targets such as topoisomerase II and EGFR .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It showed a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in various models .

Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of several pyrazole derivatives, including this compound, demonstrating significant antibacterial activity against common pathogens .

Study 2: Anticancer Activity

In a comparative analysis, this compound was found to be more effective than other derivatives lacking specific substituents. It inhibited cell growth in various cancer lines with IC50 values indicating potent activity .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar pyrazole derivatives:

Compound NameAntimicrobial ActivityAnticancer Activity (IC50)Anti-inflammatory Activity
This compoundSignificant against Staphylococcus10 µM (breast cancer)Inhibits TNF-α by 76%
Ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylateModerate20 µM (lung cancer)Inhibits IL-6 by 70%
Other Pyrazole DerivativesVariableHigher IC50 valuesLower inhibition rates

Q & A

Basic: What are the standard synthetic routes for 1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves a multi-step approach, starting with the reaction of a pyrazole core (e.g., 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester) with acid anhydrides or chlorides to introduce the ethyl and carboxamide groups. Key steps include:

  • Condensation : Reacting the amino group with 4-methoxyphenyl isocyanate or a derivative to form the carboxamide moiety.
  • Characterization : Intermediates are validated using IR spectroscopy (amide C=O stretch ~1650–1700 cm⁻¹), ¹H-NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm), and mass spectrometry (molecular ion peak matching the expected molecular weight). Purity is confirmed via elemental analysis .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H-NMR : Identifies substituent environments (e.g., ethyl group protons as a quartet at δ 1.2–1.4 ppm and triplet at δ 4.0–4.2 ppm for the CH₂ group).
  • IR Spectroscopy : Confirms functional groups (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS showing [M+H]+ peak at m/z 290.3).
  • Elemental Analysis : Ensures ≥95% purity by matching calculated and observed C, H, N percentages .

Advanced: How can researchers resolve contradictions in ¹H-NMR spectral data between synthetic batches?

Methodological Answer:
Contradictions often arise from residual solvents, stereochemical impurities, or tautomeric equilibria. Strategies include:

  • Deuterated Solvent Optimization : Use DMSO-d₆ to stabilize tautomers.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings.
  • Impurity Profiling : Employ HPLC-MS to detect byproducts (e.g., unreacted intermediates) .

Advanced: What in silico approaches are used to predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Simulate binding to target receptors (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina.
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonding with the methoxyphenyl group).
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.2 predicts moderate blood-brain barrier penetration) .

Advanced: How can reaction conditions be optimized using Design of Experiments (DOE)?

Methodological Answer:
DOE optimizes variables like temperature, solvent polarity, and catalyst loading. For example:

  • Central Composite Design : Vary reaction temperature (60–100°C) and ethylating agent equivalents (1.2–2.0) to maximize yield.
  • Response Surface Methodology : Identify interactions between variables (e.g., higher temperature improves cyclization but increases byproduct formation) .

Basic: What in vitro models are suitable for assessing the pharmacological activity of this compound?

Methodological Answer:

  • Analgesic Activity : Tail-flick test in rodents (ED₅₀ determination).
  • Anti-inflammatory Screening : Carrageenan-induced paw edema model (measure % inhibition at 50 mg/kg).
  • Ulcerogenicity : Compare gastric lesion scores against NSAIDs like indomethacin .

Advanced: What challenges arise in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:
Crystallization challenges include:

  • Polymorphism : Screen solvents (e.g., ethanol/water mixtures) to isolate stable polymorphs.
  • Crystal Packing : The methoxyphenyl group may disrupt stacking; use slow evaporation at 4°C.
  • Data Collection : Monoclinic systems (e.g., space group P2₁/n) require high-resolution detectors (e.g., Bruker SMART CCD) to resolve β angles >90° .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to the pyrazole core?

Methodological Answer:

  • Electron-Withdrawing Groups : Introduce trifluoromethyl at position 3 (see ) to enhance metabolic stability.
  • Methoxy Position : Para-substitution on the phenyl ring improves solubility but may reduce receptor affinity.
  • Ethyl vs. Bulkier Alkyl : Ethyl balances lipophilicity and steric hindrance for CNS penetration .

Basic: How can researchers assess the stability of this compound under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC.
  • Plasma Stability : Measure half-life in rat plasma using LC-MS/MS.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests thermal stability) .

Advanced: What strategies improve yields in multi-step syntheses of pyrazole-3-carboxamide derivatives?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes for cyclization steps.
  • Flow Chemistry : Minimize intermediate isolation (e.g., telescoping steps for carboxamide formation).
  • Catalyst Optimization : Use Pd/C or CuI for cross-coupling reactions (yield improvement from 60% to 85%) .

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